N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
Description
The compound N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a benzamide derivative featuring:
- A 3-nitrobenzamide core, providing electron-withdrawing properties.
- A 4-methoxybenzo[d]thiazol-2-yl group, contributing aromatic and heterocyclic character.
- A 2-(diethylamino)ethyl side chain, enhancing solubility via protonation.
- A hydrochloride salt formulation, improving aqueous solubility.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-8-6-9-16(14-15)25(27)28)21-22-19-17(29-3)10-7-11-18(19)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZFVWDGWUCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 465.0 g/mol. The structure features a diethylaminoethyl group, a methoxy-substituted benzothiazole moiety, and a nitro group on the benzamide, contributing to its diverse biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.0 g/mol |
| CAS Number | 1052535-86-0 |
Research indicates that this compound exhibits significant anti-cancer properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as proteases and kinases.
- DNA Interaction : It has been suggested that the compound interacts with DNA or RNA, potentially affecting gene expression and protein synthesis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress, promoting apoptosis in cancer cells.
Biological Activity and Research Findings
- Anti-Cancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer and leukemia cells in vitro, with IC50 values indicating potent cytotoxicity .
- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is required to confirm these effects and elucidate the underlying mechanisms .
-
Case Studies :
- A study involving the administration of the compound in an animal model demonstrated significant tumor reduction compared to control groups, highlighting its potential as an anti-cancer agent.
- Another case study reported its use in combination therapy with other chemotherapeutic agents, resulting in enhanced efficacy and reduced side effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | CAS 1217174-32-7 | CAS 1052530-89-8 |
|---|---|---|---|
| Molecular Weight | ~480–500 g/mol (estimated) | 436.0 g/mol | 463.0 g/mol |
| Solubility | Enhanced by hydrochloride salt | Moderate (methylthio group) | Reduced (longer alkyl chain) |
| Electron Effects | Strongly electron-deficient (NO₂) | Electron-rich (SMe) | Neutral (carboxamide) |
| Bioavailability | High (polar groups + salt) | Moderate | Variable |
Q & A
Basic: How can researchers optimize the synthetic yield of N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride?
Methodological Answer:
The synthesis involves multi-step reactions, including amide coupling, substitution, and salt formation. Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .
- Reaction temperature : Controlled heating (60–80°C) minimizes side reactions during benzamide formation .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in methanol enhances purity (>95%) .
- Salt formation : Adjusting HCl stoichiometry during the final step ensures complete protonation of the diethylamino group .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.76–3.82 ppm, nitro group absence of protons) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ or HCl) .
- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) assess purity (>98%) and detect byproducts .
- Elemental analysis : Validates C, H, N, S, and Cl content within 0.4% of theoretical values .
Advanced: How can contradictory bioactivity data in different assays be resolved for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Target specificity : Use competitive binding assays (e.g., SPR) to quantify affinity for suspected targets like PFOR enzymes or kinase domains .
- Solubility effects : Adjust DMSO concentration (<1%) in cell-based assays to avoid false negatives .
- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
- Redox interference : Include controls for nitro group reduction, which may generate inactive metabolites .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., Trypanosoma brucei inhibitors). Focus on hydrogen bonds between the nitro group and conserved residues (e.g., Arg214 in PFOR) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and electron-withdrawing effects of the nitro group .
- MD simulations : Analyze stability of the diethylaminoethyl-thiazole conformation in lipid bilayers to optimize pharmacokinetics .
Advanced: How do researchers address instability of the nitrobenzamide moiety under physiological conditions?
Methodological Answer:
- pH optimization : Buffers (pH 6.5–7.4) reduce hydrolysis rates of the amide bond .
- Prodrug design : Replace the nitro group with a masked prodrug (e.g., nitroreductase-sensitive groups) activated in hypoxic environments .
- Co-crystallization : Stabilize the bioactive conformation using co-crystals with cyclodextrins or PEG derivatives .
Basic: What are the key structural features influencing this compound’s solubility and bioavailability?
Methodological Answer:
- Hydrophilic groups : The diethylaminoethyl chain enhances water solubility via protonation at physiological pH .
- Lipophilic moieties : The 4-methoxybenzo[d]thiazole and nitrobenzamide groups contribute to logP ~2.5, balancing membrane permeability .
- Salt form : Hydrochloride salt improves crystallinity and dissolution rates compared to freebase .
Advanced: What experimental designs mitigate off-target effects in in vivo studies?
Methodological Answer:
- Selective ablation : Use CRISPR/Cas9 to knock out suspected off-target receptors in animal models .
- Dose-response profiling : Identify the EC₅₀ for primary targets (e.g., IC₅₀ = 0.8 µM for PFOR inhibition) vs. off-targets (e.g., IC₅₀ > 50 µM for CYP450) .
- Toxicogenomics : RNA-seq of treated tissues detects pathways affected by unintended interactions .
Advanced: How can researchers validate the compound’s mechanism of action using in vitro models?
Methodological Answer:
- Gene silencing : siRNA knockdown of putative targets (e.g., PFOR) in HeLa cells confirms dependency on the target for activity .
- Fluorescence polarization : Measure binding affinity (Kd) to purified enzymes using FITC-labeled analogs .
- Metabolic profiling : LC-MS/MS quantifies changes in downstream metabolites (e.g., pyruvate accumulation after PFOR inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
